Human H3R Affinity: BP1.4160 vs. Clinical Candidate Pitolisant
In a direct binding assay using recombinant human H3R expressed in HEK293 cells, BP1.4160 displaces [125I]iodoproxyfan with a Ki of 0.41 nM [1]. This is approximately 14-fold more potent than the clinically approved H3R antagonist/inverse agonist pitolisant (BF2.649), which exhibits a Ki of 5.7 nM for the human H3R under comparable radioligand displacement conditions [2]. The higher affinity of BP1.4160 at the human receptor isoform makes it a more sensitive probe for target engagement studies where receptor reserve is low.
| Evidence Dimension | Human H3R binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 0.41 nM |
| Comparator Or Baseline | Pitolisant (BF2.649): Ki = 5.7 nM |
| Quantified Difference | ~14-fold higher affinity for BP1.4160 |
| Conditions | Displacement of [125I]iodoproxyfan; recombinant human H3R expressed in HEK293 cells; 60 min incubation |
Why This Matters
For assays requiring maximal target engagement at low ligand concentrations (e.g., PET tracer displacement, low-receptor-density tissues), the ~14-fold affinity advantage reduces the risk of incomplete occupancy and improves assay signal-to-noise ratio.
- [1] BindingDB Entry BDBM50352090 (CHEMBL1824241). Affinity Data: Ki=0.41 nM for human H3 receptor. Displacement of [125I]Iodoproxyfan from recombinant human histamine H3 receptor expressed in HEK293 cells. Accessed 2026-05-05. View Source
- [2] Ligneau X, Perrin D, Landais L, et al. BF2.649 [1-3-(3-(4-chlorophenyl)propoxy)propylpiperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. J Pharmacol Exp Ther. 2007;320(1):365-375. doi:10.1124/jpet.106.111039 View Source
